molecular formula C27H28N4O4S B11356053 5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11356053
M. Wt: 504.6 g/mol
InChI Key: IIADWYHWLJUNDG-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring and the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(METHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(PROPANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-23-15-19(2)12-13-20(23)3)31(18-22-11-8-14-35-22)17-21-9-6-5-7-10-21/h5-16H,4,17-18H2,1-3H3,(H,29,32)

InChI Key

IIADWYHWLJUNDG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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